![molecular formula C13H13N3O5 B12844719 Ethyl 6-methoxy-7-methyl-3-oxidopyrrolo[3,2-g][2,1,3]benzoxadiazol-3-ium-8-carboxylate](/img/structure/B12844719.png)
Ethyl 6-methoxy-7-methyl-3-oxidopyrrolo[3,2-g][2,1,3]benzoxadiazol-3-ium-8-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 6-methoxy-7-methyl-3-oxidopyrrolo[3,2-g][2,1,3]benzoxadiazol-3-ium-8-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by their ring structures that contain at least one atom other than carbon. This particular compound is notable for its unique structure, which includes a pyrrolo[3,2-g][2,1,3]benzoxadiazole core. This core structure is often found in various biologically active molecules, making it a subject of interest in medicinal chemistry and pharmaceutical research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 6-methoxy-7-methyl-3-oxidopyrrolo[3,2-g][2,1,3]benzoxadiazol-3-ium-8-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of a substituted aniline with a suitable aldehyde to form an intermediate Schiff base. This intermediate is then cyclized under acidic conditions to form the benzoxadiazole core.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts, such as Lewis acids, can also enhance the efficiency of the cyclization and esterification steps. Additionally, purification techniques like recrystallization and chromatography are employed to obtain the final product with high purity .
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 6-methoxy-7-methyl-3-oxidopyrrolo[3,2-g][2,1,3]benzoxadiazol-3-ium-8-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace specific atoms or groups with others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional hydroxyl or carbonyl groups, while substitution reactions can introduce new alkyl or aryl groups into the molecule .
Aplicaciones Científicas De Investigación
Ethyl 6-methoxy-7-methyl-3-oxidopyrrolo[3,2-g][2,1,3]benzoxadiazol-3-ium-8-carboxylate has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs.
Mecanismo De Acción
The mechanism of action of Ethyl 6-methoxy-7-methyl-3-oxidopyrrolo[3,2-g][2,1,3]benzoxadiazol-3-ium-8-carboxylate involves its interaction with specific molecular targets within cells. The compound can bind to enzymes or receptors, modulating their activity and triggering various biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects .
Comparación Con Compuestos Similares
Similar Compounds
Ethyl 6-hydroxy-7-methyl-6H-[1,2,5]oxadiazolo[3,4-e]indole-8-carboxylate: Similar in structure but with a hydroxy group instead of a methoxy group.
1-(6-methoxy-7-methyl-3-oxidopyrrolo[2,3-g][2,1,3]benzoxadiazol-3-ium-8-yl)ethanone: Similar core structure but with different substituents.
Uniqueness
Ethyl 6-methoxy-7-methyl-3-oxidopyrrolo[3,2-g][2,1,3]benzoxadiazol-3-ium-8-carboxylate is unique due to its specific combination of functional groups and its potential biological activities. Its structure allows for versatile chemical modifications, making it a valuable compound in various fields of research .
Propiedades
Fórmula molecular |
C13H13N3O5 |
|---|---|
Peso molecular |
291.26 g/mol |
Nombre IUPAC |
ethyl 6-methoxy-7-methyl-3-oxidopyrrolo[3,2-g][2,1,3]benzoxadiazol-3-ium-8-carboxylate |
InChI |
InChI=1S/C13H13N3O5/c1-4-20-13(17)15-7(2)12(19-3)8-5-6-9-10(11(8)15)14-21-16(9)18/h5-6H,4H2,1-3H3 |
Clave InChI |
LWPVTMORUZWLIQ-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)N1C(=C(C2=C1C3=NO[N+](=C3C=C2)[O-])OC)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



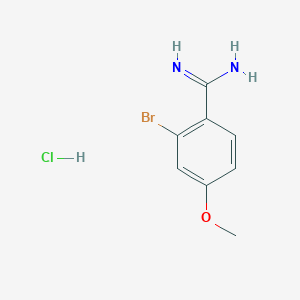
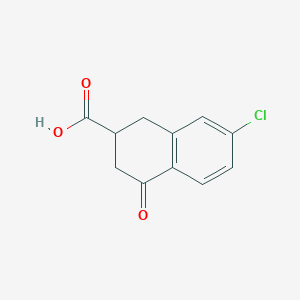




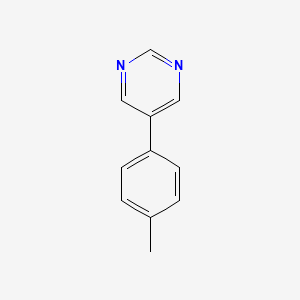

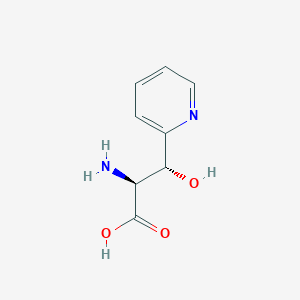
![2,3,3-Trimethyl-3H-pyrrolo[3,2-c]pyridine](/img/structure/B12844703.png)
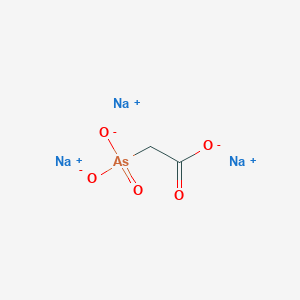
![6-bromo-7-chloro-1H-benzo[d][1,2,3]triazole](/img/structure/B12844711.png)
![2,6-Diiodo-dithieno[3,2-b;2',3'-d]thiophene](/img/structure/B12844714.png)
